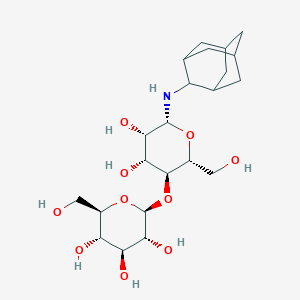
Bromure de 3-(trifluorométhoxy)benzyle
Vue d'ensemble
Description
3-(Trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl bromide structure. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
3-(Trifluoromethoxy)benzyl bromide has a wide range of applications in scientific research:
Mécanisme D'action
- The primary target of 3-(Trifluoromethoxy)benzyl bromide is not well-documented in the available literature. However, it is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst, leading to the formation of a polymer .
- The bromide group is replaced by the aromatic ring, resulting in the formation of a larger polymer. This reaction involves electrophilic aromatic substitution .
Target of Action
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)benzyl bromide typically involves the bromination of 3-(Trifluoromethoxy)toluene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as dichloromethane at a controlled temperature . Another method involves the reaction of 3-(Trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr3) in an ether solvent at low temperatures .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is highly reactive and can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Friedel-Crafts Reactions: It can participate in Friedel-Crafts alkylation reactions in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Friedel-Crafts Alkylation: This reaction requires a Lewis acid catalyst and is usually performed in an inert solvent like dichloromethane or carbon tetrachloride.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Friedel-Crafts Alkylation: The major products are alkylated aromatic compounds with the trifluoromethoxybenzyl group attached to the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
4-(Trifluoromethoxy)benzyl bromide: Similar structure but with the trifluoromethoxy group at the para position.
3-Methoxybenzyl bromide: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.
Uniqueness
3-(Trifluoromethoxy)benzyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its non-fluorinated counterparts .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIVWRRHVXSDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353181 | |
| Record name | 3-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159689-88-0 | |
| Record name | 3-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)



![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)


![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)
